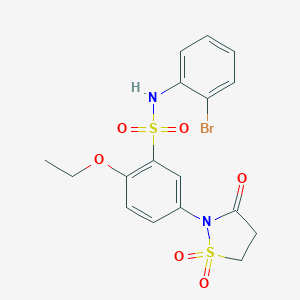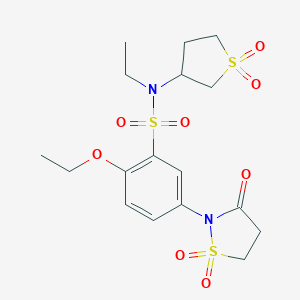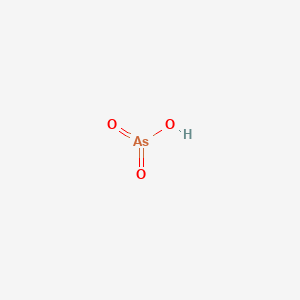
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one, also known as FPhC, is a flavonoid compound that has gained attention in the scientific community due to its potential therapeutic applications. FPhC is a synthetic compound that is derived from natural flavonoids found in plants, such as quercetin and rutin.
Mécanisme D'action
The mechanism of action of 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. In cancer cells, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key pathway involved in cell growth and survival. In inflammation, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to inhibit the NF-κB pathway, which is a key pathway involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to activate the Nrf2 pathway, which is a key pathway involved in the antioxidant defense system.
Effets Biochimiques Et Physiologiques
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In inflammation, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB. In neurodegenerative diseases, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to protect against oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one in lab experiments is its synthetic nature, which allows for consistent and reproducible results. 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one is also relatively easy to synthesize and purify, making it a cost-effective compound to use in research. However, one limitation of using 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Orientations Futures
There are several future directions for research on 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to explore its pharmacokinetics and pharmacodynamics in vivo, as well as its toxicity profile. Additionally, studies on the structure-activity relationship of 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one may lead to the development of more potent and selective analogs.
Méthodes De Synthèse
The synthesis of 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one involves the condensation of 2-hydroxyacetophenone with 2-phenylethanol using a catalyst such as p-toluenesulfonic acid. This is followed by the reaction of the resulting intermediate with 2-furoic acid in the presence of a base such as potassium carbonate. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. In neurodegenerative disease research, 2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one has been shown to protect against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
Propriétés
Nom du produit |
2-(2-furyl)-3-(2-phenylethoxy)-4H-chromen-4-one |
|---|---|
Formule moléculaire |
C21H16O4 |
Poids moléculaire |
332.3 g/mol |
Nom IUPAC |
2-(furan-2-yl)-3-(2-phenylethoxy)chromen-4-one |
InChI |
InChI=1S/C21H16O4/c22-19-16-9-4-5-10-17(16)25-20(18-11-6-13-23-18)21(19)24-14-12-15-7-2-1-3-8-15/h1-11,13H,12,14H2 |
Clé InChI |
RTSHGBHCPGAISX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4 |
SMILES canonique |
C1=CC=C(C=C1)CCOC2=C(OC3=CC=CC=C3C2=O)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)
![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)



![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![4-(4-Methylphenyl)-2-(methylsulfanyl)-6-[(tetrahydro-2-furanylmethyl)amino]-5-pyrimidinecarbonitrile](/img/structure/B241057.png)